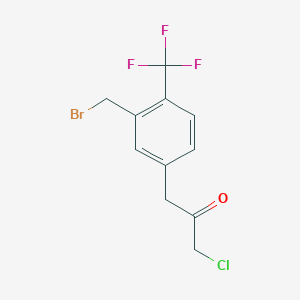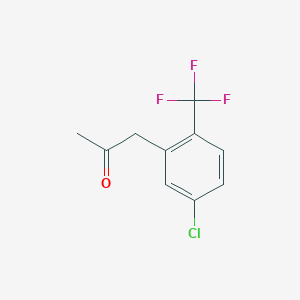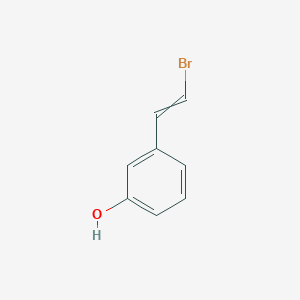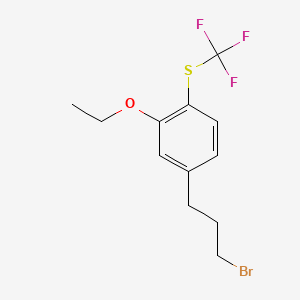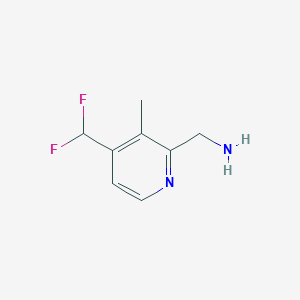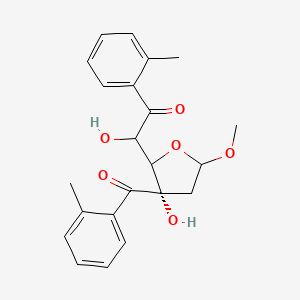
2-hydroxy-2-((2R,3S)-3-hydroxy-5-methoxy-3-(2-methylbenzoyl)tetrahydrofuran-2-yl)-1-o-tolylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside is a purine nucleoside analog with a molecular formula of C22H24O6 and a molecular weight of 384.42 g/mol . This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies . It is primarily used in research settings to study its effects on DNA synthesis and apoptosis induction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside typically involves the protection of hydroxyl groups followed by the introduction of toluoyl groups. The process begins with the selective protection of the hydroxyl groups on the ribofuranoside ring.
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale, yield, and purity. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the toluoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium carbonate in polar aprotic solvents are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside is widely used in scientific research due to its antitumor properties. Its applications include:
Chemistry: Used as a precursor in the synthesis of various nucleoside analogs.
Biology: Studied for its effects on DNA synthesis and cell cycle regulation.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds.
Mechanism of Action
The mechanism of action of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside involves the inhibition of DNA synthesis and the induction of apoptosis. As a purine nucleoside analog, it interferes with the normal function of nucleosides in DNA replication. This disruption leads to the activation of apoptotic pathways, resulting in cell death . The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-deoxy-3,5-di-O-p-toluoyl-β-D-ribofuranoside
- 3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride
Uniqueness
Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside is unique due to its specific structure and the presence of toluoyl groups at the 3 and 5 positions. This structural configuration contributes to its distinct antitumor activity and its ability to inhibit DNA synthesis . Compared to similar compounds, it offers a unique combination of chemical stability and biological activity, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C22H24O6 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-hydroxy-2-[(3S)-3-hydroxy-5-methoxy-3-(2-methylbenzoyl)oxolan-2-yl]-1-(2-methylphenyl)ethanone |
InChI |
InChI=1S/C22H24O6/c1-13-8-4-6-10-15(13)18(23)19(24)21-22(26,12-17(27-3)28-21)20(25)16-11-7-5-9-14(16)2/h4-11,17,19,21,24,26H,12H2,1-3H3/t17?,19?,21?,22-/m1/s1 |
InChI Key |
PSUQQBDUHQQQHR-PILOEQONSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)C(C2[C@@](CC(O2)OC)(C(=O)C3=CC=CC=C3C)O)O |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(C2C(CC(O2)OC)(C(=O)C3=CC=CC=C3C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


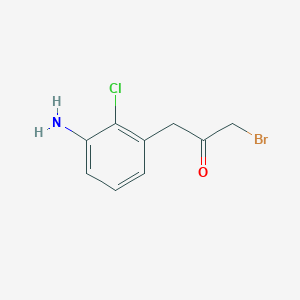
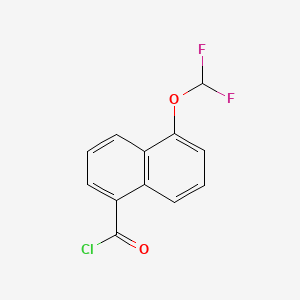
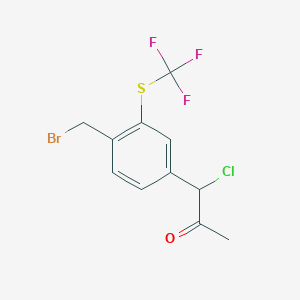
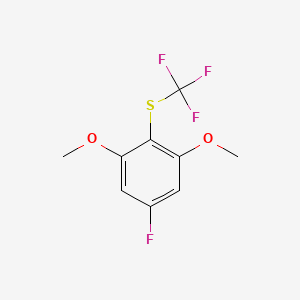

![(3AS,4S,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde](/img/structure/B14058174.png)

![2-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one;methyl sulfate](/img/structure/B14058181.png)
